4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide
Overview
Description
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C23H19N3O5 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide is 417.13247072 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Azo Polymers for Reversible Optical Storage
The synthesis and properties of azo polymers, particularly focusing on their application in reversible optical storage, have been explored. The study discusses the copolymerization of nitrophenyl benzamides with azo groups, leading to amorphous polymers that exhibit photoinduced birefringence. This property is significant for optical data storage, where information can be written and erased with light. The cooperative motion between azo and side groups within the polymer matrix is postulated to enhance the birefringence effect, marking a novel example of cooperative motion in amorphous polymers (Meng et al., 1996).
Synthesis and Structure of Tricyclic Amides
Another area of research focuses on the synthesis of tricyclic amides and their subsequent reactions. The tricyclic structure is synthesized and reacted with various benzoyl chlorides, followed by epoxidation. This research elucidates the structural properties of these compounds, which could be pivotal in designing novel materials or chemicals with specific functions. The confirmation of structures through spectroscopy and the potential for further chemical modifications highlight the compound's versatility in synthetic chemistry (Kas’yan et al., 2005).
Reactions of Carboxylic Acids and Derivatives
Investigations into the reactions of (3,5-dioxo-4-azatricyclo[5.2.1.02-endo,6-endo]dec-8-en-4-yl)carboxylic acids with p-nitrophenyl azide have been conducted. These studies provide insights into the formation of aziridine rings and the intermolecular nature of these reactions. Understanding these reactions can contribute to the development of new synthetic pathways and compounds with potential applications across various fields of chemistry and material science (Tarabara et al., 2009).
Anti-Tubercular Scaffold Synthesis
The synthesis and evaluation of novel derivatives for anti-tubercular activity have been explored, focusing on the development of compounds with potential medical applications. This research demonstrates the synthesis of benzamide derivatives and their testing against Mycobacterium tuberculosis, showcasing the compound's relevance in the search for new therapeutic agents. The study also emphasizes non-cytotoxic nature and potential as a lead in drug discovery (Nimbalkar et al., 2018).
Properties
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-12-2-7-16(11-18(12)26(30)31)24-21(27)13-5-8-17(9-6-13)25-22(28)19-14-3-4-15(10-14)20(19)23(25)29/h2-9,11,14-15,19-20H,10H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTPUYYGKCUYOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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